molecular formula C18H23N3O2 B11019982 1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide

1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B11019982
M. Wt: 313.4 g/mol
InChI Key: KJYVYOSHUUJCJC-UHFFFAOYSA-N
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Description

1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide is a synthetic compound that features a piperidine ring substituted with a carboxamide group and an indole moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)ethanone: Another indole derivative with similar biological activities.

    1-(4-methyl-1H-indol-3-yl)ethanone: Shares the indole core structure but differs in the substitution pattern.

Uniqueness

1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other indole derivatives .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

1-[3-(4-methylindol-1-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H23N3O2/c1-13-3-2-4-16-15(13)7-11-20(16)12-8-17(22)21-9-5-14(6-10-21)18(19)23/h2-4,7,11,14H,5-6,8-10,12H2,1H3,(H2,19,23)

InChI Key

KJYVYOSHUUJCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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